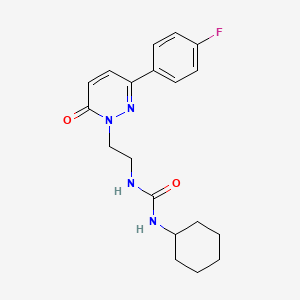

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c20-15-8-6-14(7-9-15)17-10-11-18(25)24(23-17)13-12-21-19(26)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCOJDASEPKCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This step involves the reaction of appropriate starting materials, such as hydrazine derivatives and diketones, under controlled conditions to form the pyridazinone ring.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazinone intermediate.

Attachment of the cyclohexyl group: The cyclohexyl group is typically introduced via an alkylation reaction, where a cyclohexyl halide reacts with the intermediate compound.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halides, amines, or other nucleophiles/electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can be compared with other similar compounds, such as:

1-cyclohexyl-3-(4-fluorophenyl)urea: This compound lacks the pyridazinone moiety, which may result in different chemical properties and biological activities.

1-cyclohexyl-3-(2-(4-fluorophenyl)ethyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C19H24FN3O2

- Molecular Weight : 345.42 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Kinases : The compound exhibits inhibitory activity against various kinases that are implicated in cancer progression. This includes targeting the vascular endothelial growth factor receptor (VEGFR) and B-Raf kinase, which play critical roles in tumor angiogenesis and proliferation.

- Inflammatory Pathways : Its derivatives have shown potential in modulating inflammatory responses, suggesting a broader therapeutic application beyond oncology.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-cancer | HepG2 (Liver Cancer) | 5.97 | |

| Anti-cancer | A549 (Lung Cancer) | 9.81 | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 10.5 |

These results indicate that the compound possesses significant cytotoxicity against cancer cell lines while also exhibiting anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the phenyl and pyridazinone moieties significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances kinase inhibition and cytotoxicity. The following table summarizes key findings:

| Substituent | Activity Impact |

|---|---|

| Fluorine on Phenyl | Increased potency |

| Alkyl chain length | Optimal at five carbon atoms |

| Urea linkage | Essential for activity |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Model : In a study involving HepG2 cells, treatment with the compound resulted in significant cell death compared to control groups, with an IC50 value comparable to established chemotherapeutics like Sorafenib .

- Inflammation Model : In RAW 264.7 macrophages treated with lipopolysaccharides (LPS), the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.